(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Overview
Description
(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride typically involves the reaction of 2-ethylpiperidine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different functional groups and properties, making them useful for further applications in synthesis and research.
Scientific Research Applications
(2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine, evodiamine, matrine, berberine, and tetrandine share structural similarities with (2-Ethyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-ones and 3-iodopyrroles, are also similar.
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring and a pyrrolidine ring connected through a methanone group. This structural feature provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-2-10-6-3-4-9-14(10)12(15)11-7-5-8-13-11;/h10-11,13H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPKDUQLFLKSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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